molecular formula C12H9NO3 B8728906 2-Hydroxy-3-nitrobiphenyl CAS No. 4291-30-9

2-Hydroxy-3-nitrobiphenyl

Cat. No.: B8728906
CAS No.: 4291-30-9
M. Wt: 215.20 g/mol
InChI Key: IIBOYMCHHLZIKC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobiphenyl is a substituted biphenyl compound featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 3-position of one benzene ring. This structure confers unique physicochemical properties, such as moderate acidity due to the hydroxyl group and electron-withdrawing effects from the nitro substituent. The compound’s reactivity and applications in organic synthesis, such as serving as an intermediate for pharmaceuticals or agrochemicals, are areas of active research .

Properties

CAS No.

4291-30-9

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-nitro-6-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H

InChI Key

IIBOYMCHHLZIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2-Hydroxy-3-nitrobiphenyl C₁₂H₉NO₃ 215.21 (estimated) -OH (2-position), -NO₂ (3-position) Moderate acidity, planar biphenyl core
3-Nitrobiphenyl C₁₂H₉NO₂ 199.21 -NO₂ (3-position) High lipophilicity, limited solubility
2-Hydroxybiphenyl C₁₂H₁₀O 170.21 -OH (2-position) Weakly acidic, UV absorption at 280 nm
This compound-3-carboxylic acid C₁₃H₉NO₅ 259.22 -OH, -NO₂, -COOH Strong acidity (pKa ~2–3), polar

Notes:

  • The nitro group in this compound enhances acidity compared to 2-Hydroxybiphenyl due to its electron-withdrawing nature.
  • The carboxylic acid derivative (evidence compound) exhibits significantly higher acidity and polarity, making it more water-soluble .

Physicochemical Properties

  • Acidity :
    • This compound: pKa ~8–9 (hydroxyl proton).
    • This compound-3-carboxylic acid: pKa ~2–3 (carboxylic acid) and ~8–9 (hydroxyl), demonstrating dual acidity .
  • Solubility: Nitro groups reduce water solubility; this compound is sparingly soluble in water but soluble in organic solvents like ethanol. The carboxylic acid derivative shows improved aqueous solubility due to ionizable -COOH .

Research Findings and Comparative Studies

  • Thermal Stability : Nitro-containing biphenyls (e.g., 3-Nitrobiphenyl) exhibit lower thermal stability compared to hydroxylated analogs due to nitro group decomposition risks.
  • Spectroscopic Differences: UV-Vis: this compound shows absorption shifts (~320 nm) compared to 2-Hydroxybiphenyl (~280 nm) due to nitro conjugation. IR: Strong -NO₂ stretching (~1520 cm⁻¹) and -OH bands (~3400 cm⁻¹) distinguish these compounds.
  • Biological Activity : The carboxylic acid derivative has demonstrated antimicrobial activity in preliminary studies, likely due to enhanced cellular uptake from polarity .

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